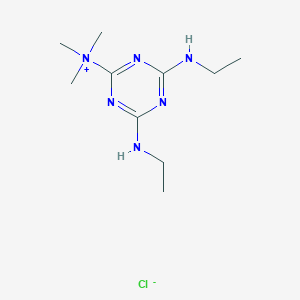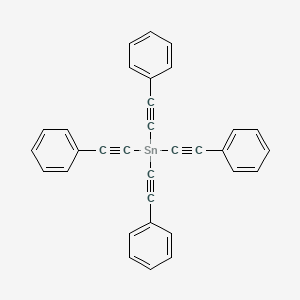
Tetrakis(2-phenylethynyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(2-phenylethynyl)stannane is an organotin compound with the molecular formula C32H20Sn. It is characterized by the presence of four phenylethynyl groups attached to a central tin atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, due to its unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(2-phenylethynyl)stannane can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with tin tetrachloride (SnCl4) in the presence of anhydrous zinc chloride (ZnCl2) and diethylamine. Another method utilizes the reaction of tin tetra(N,N-diethylcarbamate) with phenylacetylene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(2-phenylethynyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, which facilitate the replacement of phenylethynyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are frequently used under mild conditions to promote substitution reactions.
Major Products:
Oxidation: Tin oxides and substituted phenylethynyl derivatives.
Substitution: Various substituted organotin compounds, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Tetrakis(2-phenylethynyl)stannane has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organotin compounds have been explored for their potential biological activity.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other advanced materials.
Mécanisme D'action
The primary mechanism by which tetrakis(2-phenylethynyl)stannane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The tin atom facilitates the transfer of phenylethynyl groups to other molecules, often mediated by palladium catalysts. This process involves the formation of a palladium-tin intermediate, which undergoes reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Tetrakis(phenylethynyl)silane: Similar in structure but with a silicon atom instead of tin.
Tetrakis(phenylethynyl)germane: Contains a germanium atom in place of tin.
Uniqueness: Tetrakis(2-phenylethynyl)stannane is unique due to the specific reactivity of the tin atom, which offers distinct advantages in cross-coupling reactions compared to silicon and germanium analogs. The tin atom’s ability to form stable intermediates with palladium catalysts makes it particularly effective in facilitating these reactions .
Propriétés
Numéro CAS |
21890-32-4 |
|---|---|
Formule moléculaire |
C32H20Sn |
Poids moléculaire |
523.2 g/mol |
Nom IUPAC |
tetrakis(2-phenylethynyl)stannane |
InChI |
InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H; |
Clé InChI |
ZIYJKZZZQPINDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



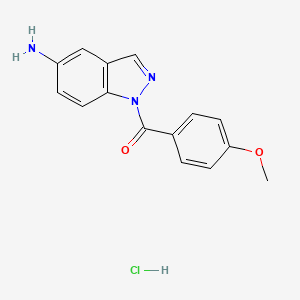
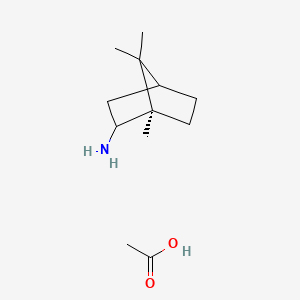
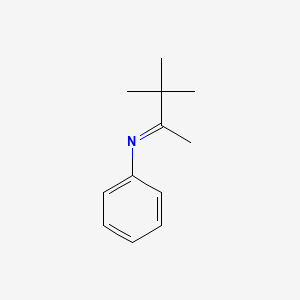
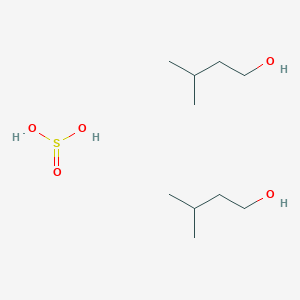
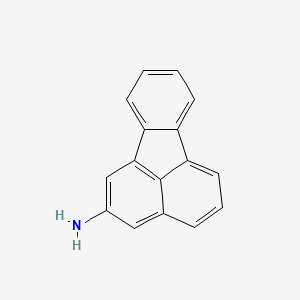
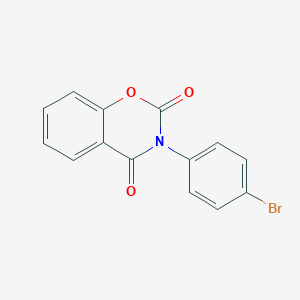


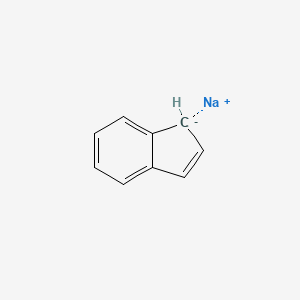

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
